molecular formula C20H17N3O B607196 6-(N,N-dimethylamino)-2-(naphthalene-1-yl)-4-quinazolinone CAS No. 1431362-93-4

6-(N,N-dimethylamino)-2-(naphthalene-1-yl)-4-quinazolinone

Cat. No. B607196
M. Wt: 315.37
InChI Key: SKVCPKXUVLJUEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DPQZ is an antitubulin agent. It acts by inducing cell apoptosis in human oral cancer cells through Ras/Raf inhibition and MAP kinases activation.

Scientific Research Applications

Proton Sponge Analogues and Basicity

6-(N,N-dimethylamino)-2-(naphthalene-1-yl)-4-quinazolinone and its derivatives have been explored for their unique photophysical properties. Specifically, certain derivatives like 10-dimethylamino benzo[h]quinoline and benzo[h]quinazolines have been studied for their high basicity, similar to proton sponges. These compounds form chelated monocations and show unique behavior in the protonated systems, presenting significant shifts in the NH proton, which is contrary to the "aniline-pyridine" basicity rule. These peculiarities make them interesting for various scientific applications due to their luminescence in the visible region (Pozharskii et al., 2016).

Tandem Synthesis

The compound has also been part of studies focusing on tandem synthesis techniques, where it's used in nucleophilic cascade annulation to produce quinazolines. These processes highlight the compound's potential in facilitating complex organic syntheses (Mikshiev et al., 2016).

Photophysical Behavior and Bioimaging Applications

Investigations into the photophysical behavior of certain derivatives reveal their potential applications in bioimaging. For instance, derivatives of PRODAN have been synthesized and studied for their fluorescence behavior, indicating potential use in bioimaging due to their specific photophysical properties (Everett et al., 2010).

Antituberculosis Activity

In the medical field, derivatives of 6-(N,N-dimethylamino)-2-(naphthalene-1-yl)-4-quinazolinone have shown promise in the development of antituberculosis drugs. One particular derivative has demonstrated high antituberculosis activity and is in the final stages of clinical trials (Omel’kov et al., 2019).

Solvatochromic Fluorescence and Two-Photon Bioimaging

The compound and its derivatives like DMAQQ have been designed and synthesized for their efficient solvatochromic fluorescence. They exhibit good fluorescence quantum yield in various organic solvents and remarkable two-photon fluorescence. This makes them suitable for bioimaging applications, providing a platform for high spatial resolution imaging (Liu et al., 2019).

properties

CAS RN

1431362-93-4

Product Name

6-(N,N-dimethylamino)-2-(naphthalene-1-yl)-4-quinazolinone

Molecular Formula

C20H17N3O

Molecular Weight

315.37

IUPAC Name

6-(N,N-Dimethylamino)-2-(naphthalene-1-yl)-4-quinazolinone

InChI

InChI=1S/C20H17N3O/c1-23(2)14-10-11-18-17(12-14)20(24)22-19(21-18)16-9-5-7-13-6-3-4-8-15(13)16/h3-12H,1-2H3,(H,21,22,24)

InChI Key

SKVCPKXUVLJUEL-UHFFFAOYSA-N

SMILES

O=C1N=C(C2=C3C=CC=CC3=CC=C2)NC4=C1C=C(N(C)C)C=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

DPQZ; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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